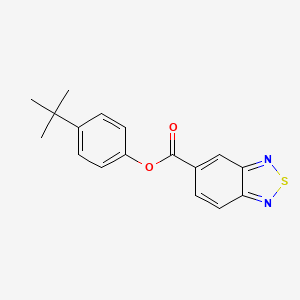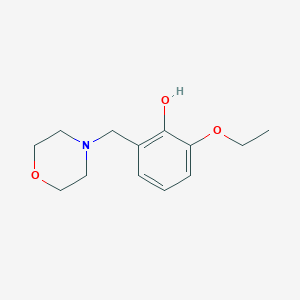![molecular formula C23H34N4O B5023717 2,4-di-tert-butyl-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5023717.png)
2,4-di-tert-butyl-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-di-tert-butyl-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol is a useful research compound. Its molecular formula is C23H34N4O and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.27326172 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds, such as 2,4-dimethyl-6-tert-butylphenol, are known to act as antioxidants .
Mode of Action
As an antioxidant, this compound likely interacts with reactive oxygen species (ROS) within cells, neutralizing them and preventing them from causing cellular damage . It may also act as an ultraviolet stabilizer, absorbing UV radiation and preventing it from damaging cellular structures .
Biochemical Pathways
As an antioxidant, it would be involved in the body’s oxidative stress response, helping to maintain the balance of ros and prevent oxidative damage .
Pharmacokinetics
Similar compounds are known to be lipophilic, suggesting that they would be well-absorbed and distributed throughout the body’s tissues .
Result of Action
The molecular and cellular effects of this compound’s action would likely include the reduction of oxidative stress and the prevention of cellular damage caused by ROS . It may also help to protect cells from damage caused by UV radiation .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of this compound. For example, its antioxidant activity could be more pronounced in environments with high levels of ROS .
: Wikipedia - 2,4-Dimethyl-6-tert-butylphenol : Wikipedia - 2,4-二甲基-6-叔丁基苯酚
未来方向
生化分析
Biochemical Properties
2,4-di-tert-butyl-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit lipid peroxidation, which is a process that can lead to cell damage . The compound’s phenolic structure allows it to act as an antioxidant, neutralizing free radicals and preventing oxidative stress. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress . Furthermore, it can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux. These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to and inhibit specific enzymes, such as those involved in lipid peroxidation . This inhibition prevents the formation of harmful lipid peroxides, protecting cells from oxidative damage. Additionally, the compound can interact with transcription factors, leading to changes in gene expression. These interactions can result in the upregulation of genes involved in antioxidant defense and the downregulation of pro-oxidant genes, thereby maintaining cellular homeostasis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive responses in cells, such as increased expression of antioxidant enzymes. Excessive exposure may also result in cytotoxic effects, highlighting the importance of optimizing dosage and exposure duration in experimental settings.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low to moderate doses, the compound has been shown to exert protective effects against oxidative stress and improve overall cellular function . At high doses, it can induce toxic effects, such as liver damage and oxidative stress, due to the accumulation of the compound and its metabolites. These findings underscore the need for careful dosage optimization in therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to antioxidant defense and lipid metabolism. The compound interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species . Additionally, it can influence lipid metabolism by inhibiting enzymes involved in lipid peroxidation, thereby reducing the formation of lipid peroxides and maintaining cellular membrane integrity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The distribution pattern of the compound can influence its activity and effectiveness in different cellular contexts.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm, mitochondria, and nucleus, where it can exert its effects on various cellular processes . In the cytoplasm, it can interact with enzymes and proteins involved in antioxidant defense and metabolism. In the mitochondria, it can protect against oxidative damage by enhancing the activity of mitochondrial antioxidant enzymes. In the nucleus, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
属性
IUPAC Name |
2,4-ditert-butyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O/c1-22(2,3)18-14-17(20(28)19(15-18)23(4,5)6)16-26-10-12-27(13-11-26)21-24-8-7-9-25-21/h7-9,14-15,28H,10-13,16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXTVCDPQAJTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5023637.png)
![N-(4-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-1-naphthamide](/img/structure/B5023645.png)
![methyl 2-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5023646.png)

![ethyl 2-({[(4-methoxyphenyl)amino]carbonothioyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5023664.png)
![1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2,3,5-trimethylbenzene](/img/structure/B5023670.png)
![1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol](/img/structure/B5023677.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-furamide](/img/structure/B5023687.png)
![3-({3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B5023691.png)
![methyl 3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5023697.png)
![5-{3,5-dichloro-2-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5023725.png)

![N,N'-1,3-phenylenebis[3,5-bis(acetylamino)benzamide]](/img/structure/B5023731.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5023746.png)
